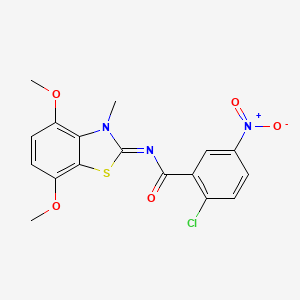

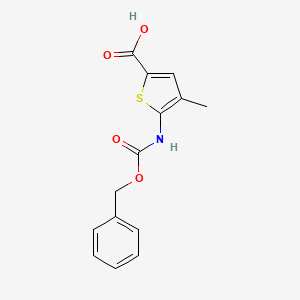

![molecular formula C23H14ClF3N4O B2795244 N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide CAS No. 2058451-68-4](/img/structure/B2795244.png)

N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a medicament used for acute migraine with or without visual disturbances .

Synthesis Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated .Aplicaciones Científicas De Investigación

SAR Studies on NF-kappaB and AP-1 Gene Expression Inhibitors

One study investigated the structure-activity relationship (SAR) of derivatives of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, aiming to enhance oral bioavailability. This compound inhibits transcription mediated by NF-kappaB and AP-1 transcription factors. Through cell-based activity assessments and consideration of Lipinski's rule of 5, researchers found specific modifications to the pyrimidine ring that maintained or improved activity and oral bioavailability potential. Crucially, the carboxamide group's position significantly influenced the compound's activity (Palanki et al., 2000).

Cytotoxic Heterocyclic Compounds Synthesis

Another research focused on synthesizing new cytotoxic heterocyclic compounds, including pyridine, pyrimidine, pyrazole, and isoxazole derivatives, featuring biphenyl-4-yl and 4-(dimethylamino)phenyl substituents. These compounds were prepared through reactions involving various nitrogen nucleophiles. Some synthesized compounds showed promising growth inhibitory effects against cancer cell lines, highlighting their potential in cancer therapy applications (Mansour et al., 2020).

Crystal Forms of Pyrimidinecarboxamide Derivatives

Research into the crystal forms of related compounds, such as 2-Chloro-5-p-toluoylamino-N-p-tolyl-4-p-tolylamino-6-pyrimidinecarboxamide, has provided insights into their molecular structure. Understanding the molecular and crystal structure of these compounds is crucial for their application in pharmaceutical formulations and material science (Mazurek et al., 1996).

Nonaqueous Capillary Electrophoresis

In the field of analytical chemistry, nonaqueous capillary electrophoretic separation techniques have been developed for compounds similar to N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide. This method allows for the efficient separation and analysis of related substances, contributing to quality control and research development (Ye et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

As people around the world regard 2020 as the year of COVID-19, the medical community considers this year to be the second-best year, shared with the year 1996, with respect to the number of drug molecules approved by the US Food and Drug Administration (FDA) . Both years, 2020 and 1996, had a record of 53 new drug molecules approved by the FDA . In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides . Among them, most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities . This suggests a promising future for the development of new drugs containing the trifluoromethyl group.

Propiedades

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenylphenyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClF3N4O/c24-17-12-15(23(25,26)27)13-29-20(17)21-28-11-10-19(30-21)22(32)31-18-9-5-4-8-16(18)14-6-2-1-3-7-14/h1-13H,(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNARFAKMXLPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NC(=NC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2795162.png)

![3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2795168.png)

![4-[[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2795169.png)

![3-(4-chlorophenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2795171.png)

![1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2795172.png)

![Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2795178.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2795181.png)